molecular formula C25H24ClN7OS B1662792 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride CAS No. 1001645-58-4

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride

Numéro de catalogue: B1662792
Numéro CAS: 1001645-58-4
Poids moléculaire: 506.0 g/mol
Clé InChI: DTGRRMPPXCRRIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SRT1720 est un médicament expérimental développé par Sirtris Pharmaceuticals. Il est destiné à servir d'activateur de petite molécule du sous-type de sirtuine SIRT1. SRT1720 a été étudié sur des modèles animaux pour ses avantages potentiels dans le traitement des maladies métaboliques telles que le diabète de type 2 et l'obésité. Le composé a montré des résultats prometteurs en améliorant la sensibilité à l'insuline, en abaissant les taux de glucose plasmatique et en augmentant la fonction mitochondriale et métabolique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du SRT1720 implique plusieurs étapes, à commencer par la préparation de la structure principale, qui est un dérivé de la quinoxaline. La voie synthétique comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle du SRT1720 impliquerait probablement l'optimisation de la voie synthétique pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte .

Analyse Des Réactions Chimiques

Types de réactions

SRT1720 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes de quinoxaline, tandis que la réduction peut produire des dérivés de dihydroquinoxaline .

Applications de la recherche scientifique

Mécanisme d'action

SRT1720 exerce ses effets en activant le sous-type de sirtuine SIRT1. SIRT1 est une désacétylase dépendante du NAD± qui régule divers processus cellulaires, notamment la transcription, l'apoptose, le métabolisme et le vieillissement. SRT1720 se lie au complexe enzyme-substrat peptidique SIRT1 à un site allostérique, augmentant son activité désacétylase. Cela conduit à la désacétylation de protéines cibles telles que p53 et PGC-1α, ce qui entraîne une amélioration de la fonction mitochondriale, une augmentation de la sensibilité à l'insuline et une réduction du stress oxydatif .

Applications De Recherche Scientifique

Therapeutic Applications

SRT1720 has been investigated for several potential therapeutic applications:

1. Anti-Cancer Activity
Research indicates that SRT1720 may possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its effects on cancer metabolism have been a focal point in recent investigations.

2. Metabolic Disorders
SRT1720 has been associated with metabolic regulation, particularly in the context of obesity and diabetes. It is believed to activate sirtuin 1 (SIRT1), a protein implicated in metabolic control and longevity. Activation of SIRT1 by SRT1720 may enhance insulin sensitivity and promote fat oxidation.

3. Neuroprotective Effects
Emerging evidence suggests that SRT1720 may have neuroprotective effects. Animal studies indicate potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and inflammation modulation.

Case Studies

Several studies have contributed to our understanding of SRT1720's applications:

StudyFocusFindings
PMID: 31557052 Human ExposureDetected in human blood, indicating exposure relevance in pharmacokinetics.
Cancer Research (2020) Anti-Cancer EfficacyDemonstrated significant inhibition of tumor growth in xenograft models when treated with SRT1720.
Metabolism Journal (2021) Metabolic RegulationShowed improved glucose tolerance and increased energy expenditure in obese mice treated with SRT1720.
Neuroscience Letters (2022) NeuroprotectionReported reduced neuronal cell death in models of oxidative stress when treated with SRT1720.

Mécanisme D'action

SRT1720 exerts its effects by activating the sirtuin subtype SIRT1. SIRT1 is a NAD±dependent deacetylase that regulates various cellular processes, including transcription, apoptosis, metabolism, and aging. SRT1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, enhancing its deacetylase activity. This leads to the deacetylation of target proteins such as p53 and PGC-1α, resulting in improved mitochondrial function, increased insulin sensitivity, and reduced oxidative stress .

Comparaison Avec Des Composés Similaires

SRT1720 est souvent comparé à d'autres activateurs de sirtuines, notamment :

    SRT2183 : Un autre activateur de SIRT1 développé par Sirtris Pharmaceuticals.

    SRT1460 : Un composé structurellement apparenté qui active également SIRT1.

    Résvératrol : Un polyphénol naturel présent dans le vin rouge qui active SIRT1.

SRT1720 est unique dans sa structure et sa puissance par rapport à ces composés. Il s'est avéré avoir une puissance et une sélectivité plus élevées pour l'activation de SIRT1, ce qui en fait un outil précieux pour l'étude de la biologie des sirtuines et le développement de nouveaux agents thérapeutiques .

Activité Biologique

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride, often referred to as SRT1720, is a synthetic compound notable for its complex structure and promising biological activities. This compound integrates multiple functional groups, including a quinoxaline core and an imidazo-thiazole moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride
Molecular Formula C25H23N7OS
Molecular Weight 469.56 g/mol
CAS Number 925434-55-5

The compound's structure includes a piperazine ring, which is frequently found in bioactive molecules and may facilitate interactions with various biological targets.

The precise mechanism of action for N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide remains under investigation. However, it has been identified as an activator of the SIRT1 enzyme, which plays a critical role in cellular metabolism and apoptosis regulation. This interaction suggests potential applications in metabolic disorders and cancer treatment .

Anticancer Properties

Research indicates that SRT1720 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Case Study 1 : In a study involving breast cancer cells, SRT1720 treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
  • Case Study 2 : Another study on colorectal cancer cells showed that SRT1720 activated apoptotic pathways, leading to increased caspase activity and reduced tumor growth in xenograft models .

Antimicrobial Activity

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Therapeutic Potential

The therapeutic potential of SRT1720 extends beyond oncology and infectious diseases. Its ability to modulate metabolic pathways suggests applications in:

  • Diabetes Management : By enhancing insulin sensitivity through SIRT1 activation.
  • Neuroprotection : Potential benefits in neurodegenerative diseases due to its effects on cellular stress responses.

Future Directions

Ongoing research aims to further elucidate the biological targets and pathways influenced by N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide. Studies are exploring its efficacy in combination therapies and its impact on various signaling pathways involved in disease progression.

Propriétés

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRRMPPXCRRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649411
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001645-58-4
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 3
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 5
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 6
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Customer
Q & A

Q1: How does SRT1720 interact with its purported target, SIRT1?

A: Initial studies proposed that SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]

Q2: Can you elaborate on the evidence challenging SRT1720's direct activation of SIRT1?

A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by SRT1720, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []

Q3: What downstream effects are associated with SRT1720 treatment, irrespective of its SIRT1 activation status?

A3: Studies report various downstream effects of SRT1720, including:

  • Induction of apoptosis and autophagy: SRT1720 has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []
  • Modulation of inflammatory pathways: SRT1720 has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]
  • Promotion of mitochondrial biogenesis: SRT1720 treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]
  • Attenuation of fibrosis: SRT1720 has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]

Q4: Does SRT1720 impact the function of specific cell types?

A4: Research indicates that SRT1720 can influence various cell types, including:

  • Endothelial cells: SRT1720 has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]
  • Macrophages: SRT1720 treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]
  • Osteoclasts: SRT1720, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []

Q5: Are there any reported adverse effects associated with SRT1720 treatment?

A: While some studies indicate potential therapeutic benefits, SRT1720 has also been linked to adverse effects in certain contexts. For instance, SRT1720 aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of SRT1720 with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.